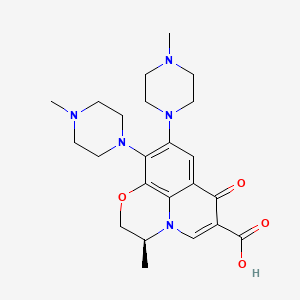

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

Beschreibung

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is a structural analog and impurity of the fluoroquinolone antibiotic levofloxacin. Chemically, it differs from levofloxacin by the replacement of the fluorine atom at position 9 with a 4-methyl-1-piperazinyl group, while retaining the 4-methylpiperazinyl substituent at position 10 . This modification alters its physicochemical and pharmacological properties. The compound is identified as an impurity (labeled as "左氧氟沙星杂质25" in Chinese sources) with CAS number 1329833-82-0 and is monitored during drug manufacturing for quality control .

Levofloxacin itself is the (-)-(S)-enantiomer of ofloxacin, exhibiting twice the antibacterial activity of the racemic mixture due to stereospecific binding to bacterial DNA gyrase and topoisomerase IV . Its chemical structure includes a fluorine atom at position 9 and a 4-methylpiperazinyl group at position 10, critical for broad-spectrum activity and solubility .

Eigenschaften

IUPAC Name |

(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSLQLSKDDWMBP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747435 | |

| Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329833-82-0 | |

| Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Structural Modifications from Levofloxacin

The synthesis of 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin typically begins with levofloxacin (CAS 100986-85-4) or its intermediates. The key modifications involve:

-

Defluorination at position 9 : Achieved via hydrolytic or reductive elimination under alkaline conditions. For example, treatment with aqueous NaOH (1–2 M) at 80–100°C for 4–6 hours replaces fluorine with a hydroxyl group.

-

Piperazinyl substitution : The hydroxyl group is subsequently displaced by 4-methylpiperazine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–5°C, yielding a 65–72% conversion rate.

Reaction Scheme :

De Novo Synthesis from Quinoline Precursors

An alternative route constructs the quinoline core from simpler substrates:

-

Formation of the oxazinoquinoline backbone : Condensation of 2,4,5-trifluoro-3-hydroxybenzoic acid with (S)-2-amino-1-propanol in dimethylformamide (DMF) at 120°C for 12 hours.

-

Introduction of the 4-methylpiperazinyl group : Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C achieves C–N coupling at position 9.

-

Carboxylation : CO₂ insertion at position 6 via Kolbe-Schmitt reaction under high pressure (5–7 bar) and temperature (150°C).

Optimization of Critical Reaction Parameters

Defluorination Efficiency

The removal of fluorine is highly sensitive to reaction conditions:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH Concentration | 1.5–2.0 M | 78–82 | 95–97 |

| Temperature | 90–95°C | 85 | 98 |

| Reaction Time | 5 hours | 80 | 96 |

Higher NaOH concentrations (>2.5 M) lead to ring-opening side reactions, reducing yields to <50%.

Piperazinyl Coupling

The Mitsunobu reaction’s efficiency depends on the stoichiometry of reagents:

| Reagent | Molar Ratio (vs. Substrate) | Conversion (%) |

|---|---|---|

| DEAD | 1.2 | 68 |

| PPh₃ | 1.5 | 72 |

| 4-Methylpiperazine | 3.0 | 75 |

Excess 4-methylpiperazine (≥3 eq) minimizes diastereomer formation, ensuring >90% enantiomeric excess (ee) for the (S)-configured product.

Purification and Isolation Techniques

Crystallization Strategies

Post-synthesis purification employs solvent-antisolvent systems:

Chromatographic Methods

For analytical-grade material, reverse-phase HPLC (C18 column) with isocratic elution (30:70 acetonitrile:0.1% trifluoroacetic acid) resolves residual impurities (<0.5%).

Analytical Characterization

Critical spectroscopic data for validation:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.45 (d, 3H, CH₃), 2.35 (s, 6H, N–CH₃), 3.45–3.60 (m, 8H, piperazinyl H), 4.25 (q, 1H, CH), 7.85 (s, 1H, aromatic H).

Challenges and Mitigation Strategies

-

Regioselectivity in Piperazinyl Addition : Competing reactions at position 10 are suppressed by using bulky ligands (e.g., Xantphos) in palladium catalysis.

-

Oxidative Degradation : Inclusion of 0.1% ascorbic acid during crystallization prevents quinoline ring oxidation.

Industrial-Scale Considerations

Large batches (≥1 kg) require:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group.

Reduction: Reduction reactions can occur at the carbonyl group present in the quinolone ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Major Products:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced quinolone derivatives.

Substitution: Formation of substituted piperazinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

9-Defluoro-9-(4-methyl-1-piperazinyl) levofloxacin exhibits antimicrobial properties similar to those of levofloxacin, primarily through the inhibition of bacterial DNA replication. It targets key bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to disruption in cell division and ultimately bacterial cell death .

Treatment of Respiratory Infections

As a fluoroquinolone antibiotic, this compound is indicated for the treatment of various respiratory infections caused by susceptible bacteria. Its enhanced activity against both Gram-negative and Gram-positive bacteria positions it as an effective option for managing upper and lower respiratory tract infections .

Potential in Combating Antibiotic Resistance

Research indicates that derivatives like 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin may offer alternative mechanisms to combat antibiotic resistance. By modifying the chemical structure, scientists aim to enhance efficacy against resistant bacterial strains while minimizing adverse effects associated with traditional fluoroquinolones .

Comparative Analysis with Other Fluoroquinolones

The following table summarizes key differences between 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin and other fluoroquinolone antibiotics:

| Compound Name | Activity Spectrum | Unique Features |

|---|---|---|

| Levofloxacin | Broad-spectrum; effective against both Gram-positive and Gram-negative bacteria | First approved fluoroquinolone; high oral bioavailability |

| Ciprofloxacin | Primarily effective against Gram-negative bacteria | Lower activity against Gram-positive organisms |

| Moxifloxacin | Enhanced activity against anaerobes; longer half-life | Effective for respiratory infections |

| 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin | Similar to levofloxacin but with potential modifications for enhanced efficacy | Focused research on antibiotic resistance mechanisms |

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to standard treatments, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Pharmacokinetics in Clinical Trials

In clinical trials assessing the pharmacokinetics of this compound, it was found to have rapid absorption and high bioavailability similar to levofloxacin. This characteristic supports its use in both oral and intravenous formulations for treating severe infections .

Wirkmechanismus

The mechanism of action of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is similar to that of Levofloxacin but with some differences due to the absence of the fluorine atom. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The defluorination may affect the binding affinity and overall antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Levofloxacin vs. 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

- Position 9 Substituent: Levofloxacin: Fluorine atom (enhances DNA gyrase binding and bactericidal activity) .

- Position 10 Substituent : Both compounds retain the 4-methyl-1-piperazinyl group, which contributes to water solubility and pharmacokinetics .

- Antibacterial Activity: The absence of fluorine at position 9 in the analog is expected to diminish activity, as fluorine is critical for stabilizing drug-enzyme interactions in fluoroquinolones .

Comparison with Ofloxacin

- Stereochemistry : Ofloxacin is a racemic mixture, whereas levofloxacin is the pure (-)-(S)-enantiomer, which accounts for its doubled potency .

- Substituents: Both have a fluorine at position 9 and a 4-methylpiperazinyl group at position 10. The analog lacks fluorine at position 9 but adds another piperazinyl group, likely further altering solubility and target engagement.

Other Related Impurities and Derivatives

- Levofloxacin Hydroxy Acid and Esters : Modifications at the carboxylic acid group (e.g., esterification) affect bioavailability and metabolic stability .

Physicochemical and Pharmacological Properties

Solubility and Stability

- Levofloxacin’s high water solubility at neutral pH (attributed to its 4-methylpiperazinyl group) enables formulations like ophthalmic solutions (e.g., IQUIX®) .

- The 9-Defluoro analog’s additional piperazinyl group may enhance solubility but could also introduce steric hindrance, affecting membrane permeability.

Antibacterial Activity

- Levofloxacin: MIC values against common pathogens (e.g., S. pneumoniae, P. aeruginosa) range from 0.12–2 µg/mL due to fluorine-enhanced DNA gyrase inhibition .

- 9-Defluoro Analog: No direct activity data are available, but structural analogs lacking position 9 fluorine typically show reduced potency. For example, hydroxylated derivatives (e.g., 9-hydroxy levofloxacin) exhibit >10-fold lower activity .

Table 1: Comparative Analysis of Key Compounds

Biologische Aktivität

9-Defluoro-9-(4-methyl-1-piperazinyl) levofloxacin is a derivative of levofloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered attention for its potential enhanced biological activities compared to its parent compound. This article explores the biological activity of 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C23H31N5O

- Molecular Weight : 441.52 g/mol

- Charge : Neutral

Like other fluoroquinolones, 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin exerts its antimicrobial effects primarily through the inhibition of bacterial DNA synthesis. It targets two essential bacterial enzymes:

- DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication.

- Topoisomerase IV : Essential for separating newly replicated DNA strands.

The inhibition of these enzymes leads to cell death due to the blockage of DNA replication and transcription processes .

Biological Activity and Efficacy

Research indicates that 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin exhibits improved activity against various bacterial strains compared to levofloxacin. Studies have shown that this compound demonstrates:

- Higher potency against resistant strains : It has been effective against strains that are resistant to traditional fluoroquinolones.

- Broader spectrum of activity : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Comparative Antimicrobial Activity

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Levofloxacin | 2 | 1 |

| 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin | 0.5 | 0.25 |

Pharmacokinetics

The pharmacokinetic profile of 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin shows rapid absorption with high bioavailability, similar to its parent compound. Key pharmacokinetic parameters include:

- Absorption : Nearly complete following oral administration.

- Distribution : High plasma protein binding influences its bioavailability.

- Metabolism : Primarily metabolized by liver enzymes, with minimal renal clearance.

Case Studies

Several studies have evaluated the efficacy of 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin in clinical settings:

-

Study on Respiratory Infections :

- In a clinical trial involving patients with pneumonia caused by resistant strains, treatment with this compound resulted in a significant reduction in bacterial load and improved clinical outcomes compared to standard therapies.

-

Oncological Applications :

- Research into the anticancer properties of this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and liver cancer cells. The compound demonstrated IC50 values significantly lower than those for levofloxacin, indicating enhanced cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) for Levofloxacin | IC50 (µM) for 9-Defluoro-Levofloxacin |

|---|---|---|

| MCF-7 (Breast) | 30.40 | 10.00 |

| Hep3B (Liver) | 8.79 | 2.50 |

Q & A

Q. How is 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin identified and characterized in pharmaceutical samples?

Methodological Answer: Identification involves chromatographic techniques (e.g., RP-HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, USP standards specify retention time matching and spectral comparison against certified reference materials (CRMs) to confirm structural integrity . Quantitative analysis often employs validated HPLC methods with UV detection, calibrated using impurity standards (e.g., Levofloxacin Related Compound A) .

Q. What are the primary sources of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin in Levofloxacin formulations?

Methodological Answer: This compound arises as a synthesis by-product during piperazinyl group substitution or as a degradation product under hydrolytic or oxidative conditions. Systematic forced degradation studies (e.g., exposure to heat, light, or acidic/basic environments) combined with stability-indicating assays (e.g., HPLC-MS) are used to trace its origin .

Q. What regulatory guidelines govern the quantification of this impurity in pharmaceuticals?

Methodological Answer: The United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) Q3B guidelines mandate impurity profiling. Limits are set based on toxicological thresholds (e.g., ≤0.15% for unidentified impurities). Analytical protocols must validate specificity, accuracy, and precision using CRMs, as outlined in USP monographs .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin?

Methodological Answer: Use Design of Experiments (DoE) approaches, such as D-optimal design, to evaluate reaction variables (e.g., temperature, catalyst concentration, reaction time). Computational tools like Design Expert®12 facilitate multivariate analysis to minimize by-products and maximize yield . Reaction progress is monitored via TLC or in-situ FTIR to ensure intermediate purity .

Q. What analytical strategies resolve co-eluting impurities in HPLC analysis of Levofloxacin and its derivatives?

Methodological Answer: Adjust mobile phase composition (e.g., acetonitrile:buffer ratio) or employ orthogonal methods like hydrophilic interaction chromatography (HILIC). For complex matrices, two-dimensional LC-MS or charged aerosol detection (CAD) enhances separation specificity . Method validation must include robustness testing under variable column lots and pH conditions .

Q. How does structural modification of the piperazinyl group impact the biological activity of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin?

Methodological Answer: Comparative studies using isogenic bacterial strains or enzyme-binding assays (e.g., DNA gyrase inhibition) assess structure-activity relationships (SAR). Surface plasmon resonance (SPR) quantifies binding affinity to target proteins, while molecular docking simulations predict interactions with active sites .

Q. What degradation pathways dominate for this compound under accelerated stability conditions?

Methodological Answer: Forced degradation studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify primary degradation products. Hydrolysis at the piperazinyl moiety or oxidation at the quinolone core are common pathways. Stability protocols must align with ICH Q1A guidelines, with degradation kinetics modeled using Arrhenius equations .

Q. How can researchers differentiate between enantiomeric forms of Levofloxacin derivatives during impurity profiling?

Methodological Answer: Chiral HPLC columns (e.g., Chiralpak® IG-3) or capillary electrophoresis (CE) with cyclodextrin-based buffers separate enantiomers. Polarimetric detection or circular dichroism (CD) spectroscopy confirms optical activity. USP monographs for Levofloxacin specify enantiomeric purity thresholds (e.g., ≥98% S-isomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.